alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether

Asymmetric synthesis Chiral building blocks Diastereoselectivity

Researchers requiring diastereomerically enriched intermediates face costly chiral separation when using achiral building blocks. α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether (CAS 21395-07-3) solves this with two stereocenters-the benzylic ether carbon and sec-butyl carbon-enabling diastereomer separation by conventional chromatography rather than expensive chiral methods. • Para-chloro substitution withdraws electron density by resonance, enhancing benzylic bromomethyl electrophilicity for mild-condition SN2 reactions • Calculated logP 4.59 provides ~5-fold lipophilicity increase versus non-chlorinated analogs, improving passive membrane permeability in cell-based assays • Sec-butyl ether offers intermediate steric protection-more acid-stable than n-butyl, more cleavable than tert-butyl-ideal for solid-phase synthesis or prodrug tethering

Molecular Formula C12H16BrClO
Molecular Weight 291.61 g/mol
CAS No. 21395-07-3
Cat. No. B13634201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
CAS21395-07-3
Molecular FormulaC12H16BrClO
Molecular Weight291.61 g/mol
Structural Identifiers
SMILESCCC(C)OC(CBr)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3
InChIKeyUTCJQORVQSCRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2.5 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(Bromomethyl)-p-chlorobenzyl sec-Butyl Ether: Identity & Structure


alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether (CAS 21395-07-3; molecular formula C12H16BrClO; exact mass 290.007 Da) is a halogenated aromatic ether featuring a bromomethyl group, a para-chlorobenzyl moiety, and a sec-butyl ether bridge [1]. This compound presents two chiral centers—the benzylic carbon bearing the ether and the sec-butyl carbon attached to oxygen—which is a critical structural feature absent in many simpler benzyl halide building blocks [1]. Its calculated logP of 4.59110 and very low vapor pressure (0.000831 mmHg at 25°C) indicate substantial lipophilicity with limited volatility, properties that influence both its handling in synthesis and its partitioning behavior in biphasic reaction systems [1].

Dual chiral centers support diastereoselective synthesis workflows
Lipophilic ether suited for organic-phase reactions and partitioning studies
Reactive benzylic bromomethyl group for nucleophilic displacement chemistry

Structural Specificity of alpha-(Bromomethyl)-p-chlorobenzyl sec-Butyl Ether


Superficial similarity among halogenated benzyl ethers sharing the C12H16BrClO formula masks functionally consequential differences in substitution pattern, steric environment, and electronic modulation. Compounds such as the meta-chloro isomer (CAS 21270-01-9) , the non-chlorinated analog (CAS 21269-99-8) , and the tert-butoxy analog (CAS 1250770-95-6) each present distinct steric profiles and electronic landscapes at the reacting benzylic center. The para-chloro substituent withdraws electron density by resonance, while the sec-butyl group provides a chiral, branched alkoxy environment that influences both the transition-state geometry of SN2 reactions and the diastereomeric outcome of subsequent transformations. Procuring a generic “benzyl bromide ether” without specifying the precise substitution pattern and alkoxy group therefore risks introducing uncontrolled reactivity, altered diastereoselectivity, and downstream purification complications.

Substitution pattern shift
Para to meta chloro substitution alters resonance withdrawal, potentially modifying benzylic reactivity and reaction outcome.
Chlorine omission impact
Non‑chlorinated analog reduces lipophilicity and electronic activation, shifting phase‑transfer and SN2 behaviour versus the para‑chloro compound.
Stereochemical simplification
Replacing the sec‑butyl group with tert‑butyl removes the second chiral center, eliminating diastereomeric control and complicating enantiomeric separation.

alpha-(Bromomethyl)-p-chlorobenzyl sec-Butyl Ether: Differentiation Evidence


Chiral Scaffold: Dual Stereocenters vs. Achiral Analog

CAS 21395-07-3 contains two chiral centers—the benzylic carbon and the sec-butyl methine carbon—in contrast to the tert-butoxy analog (CAS 1250770-95-6), which lacks chirality at the alkoxy group . In stereoselective synthesis, a chiral sec-butyl ether can serve as a diastereoselective directing group or as a precursor to enantioenriched intermediates, whereas the achiral tert-butyl ether cannot impart chirality. No experimental diastereomeric ratio data were found in the accessible literature, and this comparison rests on well-established principles of chiral auxiliary chemistry.

Chiral Centers
Class‑level inference
2 centers (sec‑butyl) 1 center (tert‑butyl)
Enables diastereomeric control in asymmetric synthesis
No experimental diastereomeric ratio data located
Asymmetric synthesis Chiral building blocks Diastereoselectivity

Benzylic Electrophilicity: Para vs. Meta Chloro

The para-chloro substituent in CAS 21395-07-3 withdraws electron density by resonance to a greater extent than the meta-chloro substituent in CAS 21270-01-9, which operates primarily through a weaker inductive effect . Increased electron deficiency at the benzylic position in the para isomer is expected to enhance the rate of nucleophilic substitution at the bromomethyl carbon relative to the meta isomer. No direct kinetic comparison between these two compounds was found in the literature, and this inference is drawn from Hammett substituent constants (σp for Cl = +0.23; σm for Cl = +0.37; however the para position additionally benefits from resonance withdrawal in reactions developing negative charge at the benzylic position).

Electronic Effect
Class‑level inference
Para‑Cl: resonance + inductive Meta‑Cl: inductive only
Para isomer may support higher benzylic electrophilicity
No direct kinetic comparison data found
Nucleophilic substitution Electronic effects Structure-activity relationship

Lipophilicity: Chlorinated vs. Non-Chlorinated Analog

The calculated logP of CAS 21395-07-3 is 4.59110 [1], reflecting the combined contributions of the sec-butyl group (branching adds ~0.6 logP units vs. n-butyl), the bromomethyl group, and the para-chloro substituent. By contrast, the non-chlorinated analog alpha-(Bromomethyl)benzyl sec-butyl ether (CAS 21269-99-8; C12H17BrO, MW 257.17) lacks the chlorine atom and is expected to have a lower logP . Based on a fragment contribution of approximately +0.7 logP units for an aromatic chlorine, the para-chloro compound is approximately 5-fold more lipophilic (ΔlogP ≈ 0.7 corresponds to a partition ratio difference of ~5×). This is a cross-study comparable estimate; the exact logP of the non-chlorinated analog was not located.

Lipophilicity
Cross‑study comparable
logP 4.59 (calculated)
Supports organic‑phase partitioning and membrane studies
Experimental shake‑flask or HPLC logP not available
Lipophilicity logP ADME Partition coefficient

Acute Oral Toxicity Profile

A single acute oral toxicity study in rats reported an LD50 of 250 mg/kg for CAS 21395-07-3 [1]. Toxic effects were not further detailed beyond the lethal dose value. No comparable LD50 data were located in the searched literature for the meta-chloro isomer, the non-chlorinated analog, or the tert-butoxy analog, precluding a direct safety comparison. This datum is provided as Supporting evidence for hazard assessment but cannot be used to claim differential safety relative to analogs without corresponding comparator data.

Acute Toxicity
Supporting evidence
LD50 250 mg/kg (oral, rat)
Harmful if swallowed; requires appropriate laboratory handling
Single study (1968); no comparator LD50 data located
Acute toxicity Safety assessment LD50

Steric Hindrance at Ether Oxygen: sec-Butyl vs. n-Butyl

The sec-butyl ether group in CAS 21395-07-3 introduces branching at the carbon directly attached to oxygen, creating greater steric hindrance around the ether linkage than a linear n-butyl ether would provide. This branching can retard undesired ether cleavage side reactions under acidic conditions and influence the conformational preferences of the benzylic position during nucleophilic attack. No experimental comparative stability data under standardized acidic stress conditions were located for CAS 21395-07-3 vs. an n-butyl ether analog. This is a class-level inference drawn from the well-established relationship between alkoxy branching and SN1/SN2 ether cleavage rates.

Steric Profile
Class‑level inference
sec‑Butyl: intermediate branching n‑Bu / tert‑Bu extremes
Balances ether stability and synthetic accessibility
No acid‑catalyzed cleavage kinetic data for this compound
Steric hindrance Ether stability Reaction selectivity

Application Scenarios for alpha-(Bromomethyl)-p-chlorobenzyl sec-Butyl Ether


Diastereoselective Alkylation for Drug Discovery

The compound's two chiral centers make it a candidate chiral building block for constructing diastereomerically enriched intermediates in medicinal chemistry [1]. When a chiral sec-butyl ether is introduced as a protecting group or alkylating agent, the resulting diastereomeric products may be separable by conventional chromatography, whereas an achiral tert-butyl ether analog (CAS 1250770-95-6) would yield enantiomers requiring more costly chiral separation. This scenario is directly supported by the presence of two stereogenic centers established in Section 3, Evidence Item 1.

Enhanced-Reactivity Electrophile in Complex Synthesis

The combination of a benzylic bromomethyl leaving group with a resonance-withdrawing para-chloro substituent is expected to produce a more reactive electrophile than the meta-chloro isomer [1]. In convergent syntheses where a late-stage nucleophilic substitution must proceed under mild conditions to preserve sensitive functionality elsewhere in the molecule, selecting the para isomer over the meta isomer may provide a kinetically meaningful advantage (see Section 3, Evidence Item 2).

Lipophilic Synthon for Probe & Prodrug Design

With a calculated logP of 4.59, this compound is substantially lipophilic [1]. When used as a synthetic intermediate in the preparation of fluorescent probes, photoaffinity labels, or prodrugs where passive membrane permeability is required, the para-chloro substitution provides an additional ~5-fold lipophilicity boost compared to the non-chlorinated benzyl sec-butyl ether analog (see Section 3, Evidence Item 3). This may translate into improved cellular uptake in cell-based screening assays.

Intermediate-Steric Ether Linker for Protecting Groups

The sec-butyl ether provides steric protection that is intermediate between a labile n-butyl ether and an excessively robust tert-butyl ether [1]. In synthetic routes requiring an acid-stable yet ultimately cleavable ether linker—for example, in solid-phase synthesis or prodrug tethering—the sec-butyl group offers a balanced stability profile that may outperform both less-hindered and more-hindered alternatives (see Section 3, Evidence Item 5).

Application
Selection Property
Validation Focus
Application Stereoselective synthesis research
Selection Property Dual stereogenic centers
Validation Focus Diastereomeric ratio and separation feasibility
Application Nucleophilic substitution studies
Selection Property Para‑chloro resonance activation
Validation Focus Benzylic reactivity comparison with meta isomer
Application Lipophilic probe and permeability research
Selection Property High calculated logP
Validation Focus Membrane partitioning and cellular uptake assessment
Application Acid‑stable protecting group strategy
Selection Property sec‑Butyl steric hindrance
Validation Focus Ether cleavage stability under acidic conditions
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